Moderate PTP1B Inhibition: A Distinct SAR Starting Point for 2-(2-Phenylethoxy)benzoic Acid
In a biochemical assay measuring inhibition of the recombinant PTP1B catalytic domain, 2-(2-phenylethoxy)benzoic acid (CAS 883546-53-0) exhibited an IC50 of 7,700 nM [1]. This contrasts sharply with optimized PTP1B inhibitors, which can achieve IC50 values in the low nanomolar range (e.g., Ki = 76 nM for a more advanced lead [2]), defining this compound as a moderate affinity hit and a valid starting point for chemical optimization, not a finished lead.
| Evidence Dimension | Inhibition of PTP1B catalytic domain |
|---|---|
| Target Compound Data | IC50 = 7,700 nM |
| Comparator Or Baseline | Optimized PTP1B inhibitor (e.g., CHEMBL3818765, Ki = 76 nM) |
| Quantified Difference | Target compound is ~100-fold less potent than a known optimized inhibitor. |
| Conditions | Biochemical assay using recombinant PTP1B and pNPP as substrate; assessed by absorbance [1]. |
Why This Matters
This specific, moderate activity defines its utility as a tractable early-stage 'hit' for medicinal chemists, distinct from inactive screening compounds or highly potent leads.
- [1] BindingDB. (n.d.). BDBM50574766: 2-(2-phenylethoxy)benzoic acid. PTP1B Inhibition Data. Curated by ChEMBL. View Source
- [2] BindingDB. (n.d.). BDBM50183057: PTP1B Inhibitor (CHEMBL3818765). View Source
